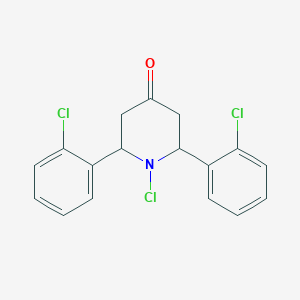

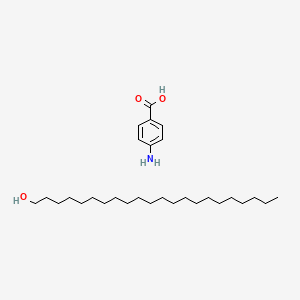

4-Aminobenzoic acid;docosan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminobenzoic acid and docosan-1-ol are two distinct compounds that can be combined for various applicationsIt is a white solid that is slightly soluble in water and consists of a benzene ring substituted with amino and carboxyl groups .

準備方法

4-Aminobenzoic acid

Synthetic Routes: It is primarily prepared by the reduction of 4-nitrobenzoic acid or by the Hoffman degradation of the monoamide derived from terephthalic acid.

Industrial Production: The industrial production of 4-aminobenzoic acid involves the same synthetic routes but on a larger scale, ensuring high purity and yield.

Docosan-1-ol

Synthetic Routes: Docosan-1-ol can be synthesized through the hydrogenation of erucic acid or by the reduction of behenic acid.

Industrial Production: Industrial production typically involves the extraction of behenic acid from natural sources like peanut oil, followed by its reduction to docosan-1-ol.

化学反応の分析

4-Aminobenzoic acid

Types of Reactions: It undergoes various reactions, including esterification, amidation, and diazotization.

Common Reagents and Conditions: For esterification, ethanol and sulfuric acid are commonly used. Amidation involves the use of amines, while diazotization requires nitrous acid.

Major Products: Esterification of 4-aminobenzoic acid produces esters like benzocaine, a common topical anesthetic.

Docosan-1-ol

Types of Reactions: It primarily undergoes oxidation and esterification.

Common Reagents and Conditions: Oxidation can be achieved using oxidizing agents like potassium permanganate, while esterification involves carboxylic acids and acid catalysts.

Major Products: Oxidation of docosan-1-ol produces docosanoic acid, while esterification yields esters used in cosmetics and pharmaceuticals.

科学的研究の応用

4-Aminobenzoic acid

Chemistry: Used as an intermediate in the synthesis of folate by bacteria, plants, and fungi.

Biology: Acts as a precursor in the biosynthesis of folic acid.

Medicine: Used in the synthesis of local anesthetics like benzocaine.

Industry: Employed in the manufacture of dyes and sunscreens.

Docosan-1-ol

Chemistry: Utilized in the synthesis of long-chain fatty alcohols.

Biology: Studied for its antiviral properties against lipid-enveloped viruses.

Medicine: Used in topical treatments for herpes simplex labialis.

Industry: Incorporated in cosmetics and personal care products for its emollient properties.

作用機序

4-Aminobenzoic acid

Molecular Targets: Targets enzymes involved in the folate synthesis pathway, such as dihydropteroate synthase.

Docosan-1-ol

類似化合物との比較

4-Aminobenzoic acid

Similar Compounds: 2-Aminobenzoic acid, 3-Aminobenzoic acid.

Uniqueness: Unlike its isomers, 4-aminobenzoic acid is a key intermediate in folate synthesis and has significant applications in medicine and industry.

Docosan-1-ol

特性

CAS番号 |

114374-06-0 |

|---|---|

分子式 |

C29H53NO3 |

分子量 |

463.7 g/mol |

IUPAC名 |

4-aminobenzoic acid;docosan-1-ol |

InChI |

InChI=1S/C22H46O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;8-6-3-1-5(2-4-6)7(9)10/h23H,2-22H2,1H3;1-4H,8H2,(H,9,10) |

InChIキー |

XMCMDSVCLRZAFF-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)